Ammonium bisulfate

Descripción general

Descripción

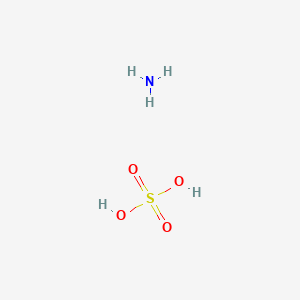

Ammonium bisulfate, also known as ammonium hydrogen sulfate, is a white, crystalline solid with the chemical formula (NH₄)HSO₄. This compound is the product of the half-neutralization of sulfuric acid by ammonia. It is commonly used in various industrial applications and can be found as a byproduct in certain chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Half-neutralization of Sulfuric Acid by Ammonia: Ammonium bisulfate is produced by the reaction of sulfuric acid (H₂SO₄) with ammonia (NH₃). The reaction is as follows[ \text{H}_2\text{SO}_4 + \text{NH}_3 \rightarrow (\text{NH}_4)\text{HSO}_4 ]

Hydrolysis of Sulfamic Acid: Another method involves the hydrolysis of sulfamic acid (H₃NSO₃) in an aqueous solution, which produces this compound in high purity[ \text{H}_3\text{NSO}_3 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)\text{HSO}_4 ]

Thermal Decomposition of Ammonium Sulfate: this compound can also be obtained by the thermal decomposition of ammonium sulfate ((NH₄)₂SO₄)[ (\text{NH}_4)_2\text{SO}_4 \rightarrow (\text{NH}_4)\text{HSO}_4 + \text{NH}_3 ]

Industrial Production Methods

This compound is often collected as a byproduct of the “acetone cyanohydrin route” to the commodity chemical methyl methacrylate .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Ammonium bisulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, where the bisulfate ion is replaced by other anions.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize this compound.

Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) can be used, although this is less typical.

Substitution Reactions: These reactions often require specific catalysts or conditions to proceed efficiently.

Major Products Formed

Oxidation: Products can include sulfate ions (SO₄²⁻) and other oxidized species.

Reduction: Reduced products may include ammonia (NH₃) and other nitrogen-containing compounds.

Substitution: Products depend on the substituting anion but can include various ammonium salts.

Aplicaciones Científicas De Investigación

Chemical Manufacturing

Reducing Agent in Synthesis:

Ammonium bisulfate is widely used as a reducing agent in chemical reactions. It serves as an alternative to sulfur dioxide for sterilizing equipment and is employed in the production of various chemicals, including dyes and pharmaceuticals .

Environmental Applications

Flue Gas Desulfurization (FGD):

ABS plays a critical role in flue gas desulfurization systems, where it acts as an oxygen scavenger to capture sulfur dioxide emissions from power plants. This process significantly reduces air pollution and contributes to cleaner environments .

Water Treatment:

In water treatment facilities, this compound is used to neutralize chlorine residuals and remove heavy metals such as copper and zinc. This application ensures cleaner water for both industrial and municipal uses .

Pulp and Paper Industry

Bleaching Agent:

In the pulp and paper industry, ABS is a sustainable alternative to chlorine-based bleaching agents. It effectively brightens wood pulp while minimizing the harmful effects associated with chlorine, thus promoting greener production processes .

Textile Industry

Dyeing Process Enhancer:

this compound is employed in textile processing as a reducing agent that enhances dye uptake by removing unwanted coloring agents. This results in vibrant fabric colors and improved color retention .

Food and Beverage Industry

Preservative and Antioxidant:

In the food sector, ABS acts as an antioxidant and preservative, inhibiting microbial growth and preventing browning reactions in products like fruits and vegetables. This application extends shelf life while maintaining product quality .

Case Study 1: Flue Gas Desulfurization

A study conducted at a coal-fired power plant demonstrated that integrating this compound into the FGD process reduced sulfur dioxide emissions by over 90%. The cost-effectiveness of using ABS compared to traditional methods was highlighted, showcasing its potential for widespread adoption in similar facilities.

Case Study 2: Textile Dyeing

In a textile manufacturing facility, the use of this compound improved dye absorption rates by 30%, leading to enhanced fabric quality. The reduction in chemical waste generated during dyeing processes also contributed to lower environmental impact.

Research Insights

Recent research has focused on optimizing the use of this compound in various applications:

- Denitrification Processes: Studies indicate that ABS can enhance denitrification efficiency when carefully managed within catalytic systems, although excessive deposition can hinder performance .

- Membrane Separation Techniques: Innovative membrane technologies have been developed for separating this compound from other ammonium salts, improving recovery rates in industrial applications .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Manufacturing | Reducing agent | Cost-effective synthesis |

| Environmental Management | Flue gas desulfurization | Significant reduction of SO₂ emissions |

| Water Treatment | Neutralizing chlorine | Cleaner water supply |

| Pulp and Paper Industry | Bleaching agent | Greener production processes |

| Textile Industry | Dyeing process enhancer | Improved color retention |

| Food & Beverage Industry | Preservative & antioxidant | Extended shelf life |

Mecanismo De Acción

The mechanism by which ammonium bisulfate exerts its effects involves its ability to donate hydrogen ions (H⁺) and interact with various molecular targets. In catalytic processes, it can form intermediates that facilitate reactions. For example, in selective catalytic reduction (SCR) processes, this compound can form intermediates that aid in the reduction of nitrogen oxides (NOₓ) to nitrogen (N₂) and water (H₂O) .

Comparación Con Compuestos Similares

Ammonium bisulfate can be compared with other similar compounds such as:

Ammonium sulfate ((NH₄)₂SO₄): A common fertilizer with different chemical properties and uses.

Ammonium persulfate ((NH₄)₂S₂O₈): A strong oxidizing agent used in polymerization reactions.

Sodium bisulfate (NaHSO₄): A similar acid salt used in various industrial applications.

Uniqueness

This compound is unique in its ability to act as both an acid and a salt, making it versatile in various chemical processes. Its formation as a byproduct in industrial processes also makes it economically significant .

Actividad Biológica

Ammonium bisulfate (ABS), a compound with the formula NH₄HSO₄, is of significant interest in various fields due to its biological activity and implications in environmental chemistry. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is formed when ammonia reacts with sulfuric acid, resulting in a compound that can exist as a solid or in aqueous solution. It plays a critical role as an intermediate in processes such as flue gas desulfurization and is often encountered as a by-product in industrial applications, particularly in the context of NOx removal from exhaust gases.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Effects : ABS exhibits antimicrobial properties that can inhibit the growth of various pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways, similar to other quaternary ammonium compounds .

- Impact on Catalytic Activity : In environmental applications, ABS can affect the performance of catalysts used in selective catalytic reduction (SCR) systems for NOx control. Its presence can lead to catalyst poisoning, reducing efficiency but also potentially enhancing certain catalytic reactions under specific conditions .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. A study indicated that ABS could reduce specific airway conductance and forced expiratory volume, suggesting potential respiratory impacts when inhaled .

Case Study: Environmental Impact

A case study examined the role of ABS in flue gas treatment systems. Researchers found that while low concentrations of ABS could promote denitrification processes, higher concentrations led to catalyst deactivation due to clogging and surface coverage effects. This duality highlights the complex role ABS plays in environmental chemistry .

Table 1: Summary of Biological Activities of this compound

Research Findings

- Antibacterial Properties : ABS has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

- Catalytic Effects : Studies indicate that ABS can enhance certain catalytic reactions at elevated temperatures while inhibiting others at lower temperatures, demonstrating its complex role in industrial applications .

- Environmental Concerns : The presence of ABS as a by-product raises concerns regarding its impact on air quality and catalyst longevity in industrial settings. Strategies for managing its formation are critical for optimizing SCR systems .

Q & A

Basic Research Questions

Q. What are the key factors influencing ammonium bisulfate (ABS) formation in selective catalytic reduction (SCR) systems?

ABS formation in SCR systems is governed by the interplay of NH, SO, and HO concentrations, temperature, and catalyst composition. Experimental studies using simulated flue gas systems reveal that NH/SO molar ratios >1 favor ABS over ammonium sulfate (AS), with ABS formation rates 6–10 times higher than AS at 120°C. SO is more critical than NH in driving ABS formation due to its role in sulfuric acid generation (via SO + HO → HSO) . Key methodologies include gas-phase titration, ion chromatography, and controlled reactor setups to isolate variables .

Q. How can researchers experimentally determine the thermal decomposition behavior of ABS?

Thermogravimetric analysis (TGA) coupled with differential thermogravimetry (DTG) is widely used to study ABS decomposition. Experiments show a two-step process:

- Step 1 : Dehydration of ABS to (NH)SO (pyrosulfate) at 147–250°C.

- Step 2 : Rapid decomposition of (NH)SO into NH, N, SO, and HO above 300°C. Overlapping reaction ranges (~300°C) complicate kinetics, requiring deconvolution of TGA/DTG curves and validation via SEM or FT-IR .

Q. What experimental techniques are effective for analyzing ABS deposition on SCR catalysts or air preheaters?

- SEM/EDS : Identifies ABS morphology and elemental composition on catalyst surfaces.

- On-line digital imaging : Tracks real-time ash-ABS deposition on heated surfaces, revealing temperature-dependent adhesion (e.g., peak deposition at 180–240°C).

- Computational fluid dynamics (CFD) : Simulates ABS deposition patterns in air preheaters, validated against lab-scale reactor data .

Advanced Research Questions

Q. How does ABS interact with vanadia-based SCR catalysts at the molecular level?

Density functional theory (DFT) studies show ABS binds strongly to VO active sites via hydrogen bonding and Lewis acid-base interactions, blocking NO reduction pathways. In-situ FT-IR reveals ABS decomposition intermediates (e.g., NH and HSO) on catalysts, with regeneration requiring temperatures >350°C. Experimental-computational hybrid approaches optimize catalyst formulations (e.g., MoO doping) to reduce ABS adsorption .

Q. What role does ABS play in atmospheric aerosol nucleation and growth?

ABS acts as a nucleation core in sulfuric acid (HSO)–NH–HO clusters. Mass spectrometry and quantum chemical calculations indicate:

- Charged clusters grow via sequential HSO addition and NH neutralization, forming stable this compound coordinates.

- Hydration lowers the free energy barrier for cluster stabilization, with ABS-dominated clusters prevalent at NH concentrations >10 ppb .

Q. How can phase diagrams inform ABS behavior in multiphase systems (e.g., aqueous solutions or ash blends)?

The NHHSO-HO system is pseudobinary, requiring ternary phase analysis (HSO-(NH)SO-HO) to capture melting points and eutectic transitions. Differential scanning calorimetry (DSC) identifies invariant points (e.g., ice-ABS-letovicite at −30°C), critical for modeling ABS deliquescence in humid environments or ash-ABS corrosion .

Q. What are the challenges in modeling ABS formation and deposition in full-scale SCR reactors?

Key challenges include:

- Kinetic parameterization : Coupling ABS formation/decomposition rates with NO reduction kinetics.

- Heterogeneous deposition : Integrating ash-ABS adhesion forces (e.g., van der Waals, capillary) into CFD models. Validation relies on pilot-scale experiments with tunable NH/SO ratios and reactor load simulations (e.g., low-load operation increases ABS due to NH slip) .

Q. Methodological Guidance

- Contradiction resolution : Discrepancies in reported ABS decomposition temperatures (e.g., 250°C vs. 300°C) arise from experimental conditions (e.g., heating rates, gas composition). Standardize protocols using reference materials like pure ABS synthesized via HSO-NH titration .

- Data interpretation : Use Arrhenius plots to distinguish rate-limiting steps in multi-stage decomposition. For example, ABS dehydration is diffusion-limited, while pyrosulfate decomposition is reaction-controlled .

Propiedades

IUPAC Name |

azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPRXCJEDHCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N.H2O4S, [NH4]HSO4, H5NO4S | |

| Record name | AMMONIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/90 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13775-30-9, 35089-90-8 | |

| Record name | Sulfuric acid, ammonium salt (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, ammonium salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35089-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051244 | |

| Record name | Ammonium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium hydrogen sulfate is a colorless to white, powdered solid. It is toxic by ingestion. When heated to high temperatures, it may release toxic sulfur oxide and nitrogen oxide fumes. It is soluble in water. It is a chemical catalyst, used in hair preparations., Liquid, Deliquescent solid; [Merck Index] Colorless to white deliquescent solid; [CAMEO] Colorless crystalline solid; Hygroscopic; [Aldrich MSDS] | |

| Record name | AMMONIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/90 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7803-63-6, 10043-02-4, 7783-20-2 | |

| Record name | AMMONIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/90 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6218R7MBZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.